Cas no 2228549-82-2 (1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one)

1-(1-エチル-1H-ピラゾール-3-イル)プロプ-2-エン-1-オンは、有機合成化学において有用なビニルケトン化合物です。この化合物は、ピラゾール骨格とα,β-不飽和ケトン構造を併せ持つため、求核付加反応や環化反応などの多様な反応に適しています。特に、ヘテロ環化合物の合成中間体としての応用が期待でき、医薬品や機能性材料の開発において重要な役割を果たします。エチル基の導入により溶解性や反応性が調整可能で、合成プロセスの最適化が容易である点が特徴です。高い純度で安定した品質を維持できるため、再現性の高い実験結果が得られます。

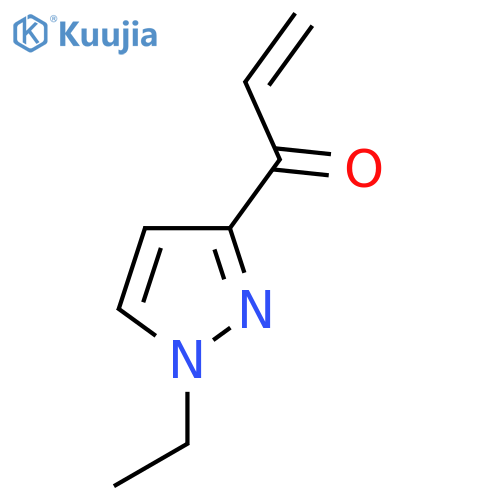

2228549-82-2 structure

商品名:1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one

1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one

- EN300-1751196

- 2228549-82-2

-

- インチ: 1S/C8H10N2O/c1-3-8(11)7-5-6-10(4-2)9-7/h3,5-6H,1,4H2,2H3

- InChIKey: KVTDBQLBHWGQJP-UHFFFAOYSA-N

- ほほえんだ: O=C(C=C)C1C=CN(CC)N=1

計算された属性

- せいみつぶんしりょう: 150.079312947g/mol

- どういたいしつりょう: 150.079312947g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 168

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 34.9Ų

1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1751196-0.5g |

1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one |

2228549-82-2 | 0.5g |

$1357.0 | 2023-09-20 | ||

| Enamine | EN300-1751196-1.0g |

1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one |

2228549-82-2 | 1g |

$1414.0 | 2023-06-03 | ||

| Enamine | EN300-1751196-1g |

1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one |

2228549-82-2 | 1g |

$1414.0 | 2023-09-20 | ||

| Enamine | EN300-1751196-5g |

1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one |

2228549-82-2 | 5g |

$4102.0 | 2023-09-20 | ||

| Enamine | EN300-1751196-10.0g |

1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one |

2228549-82-2 | 10g |

$6082.0 | 2023-06-03 | ||

| Enamine | EN300-1751196-0.25g |

1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one |

2228549-82-2 | 0.25g |

$1300.0 | 2023-09-20 | ||

| Enamine | EN300-1751196-0.05g |

1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one |

2228549-82-2 | 0.05g |

$1188.0 | 2023-09-20 | ||

| Enamine | EN300-1751196-5.0g |

1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one |

2228549-82-2 | 5g |

$4102.0 | 2023-06-03 | ||

| Enamine | EN300-1751196-0.1g |

1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one |

2228549-82-2 | 0.1g |

$1244.0 | 2023-09-20 | ||

| Enamine | EN300-1751196-2.5g |

1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one |

2228549-82-2 | 2.5g |

$2771.0 | 2023-09-20 |

1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one 関連文献

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

4. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

2228549-82-2 (1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one) 関連製品

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量